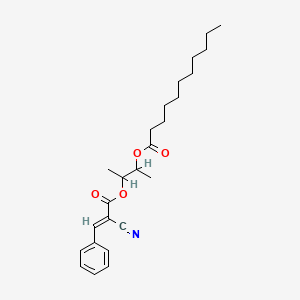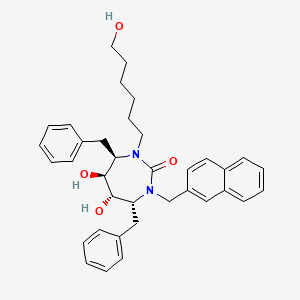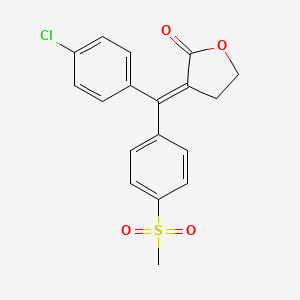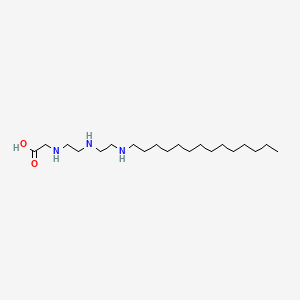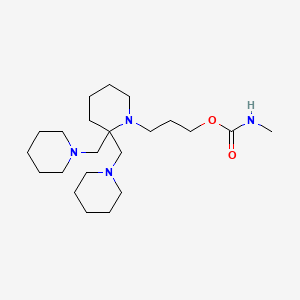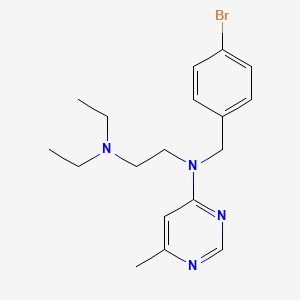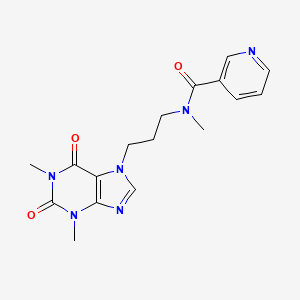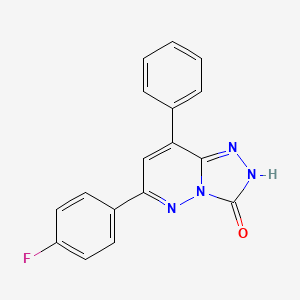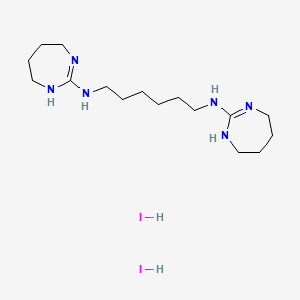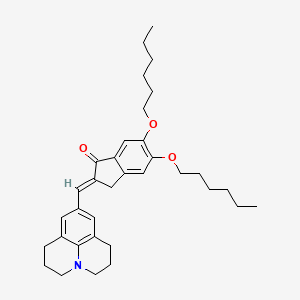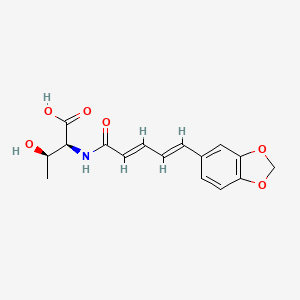
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine: is a synthetic organic compound that features a benzodioxole moiety, a pentadienyl chain, and an L-threonine residue. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole derivatives with pentadienyl intermediates, followed by coupling with L-threonine. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and high-throughput screening can further enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the pentadienyl chain.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its anticancer properties and ability to modulate biological pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparaison Avec Des Composés Similaires
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the side chain structure.
N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: Contains a similar benzodioxole group but has an indole moiety instead of a pentadienyl chain.
Uniqueness: N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-threonine is unique due to its combination of a benzodioxole moiety, a pentadienyl chain, and an L-threonine residue. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
90778-78-2 |
|---|---|
Formule moléculaire |
C16H17NO6 |
Poids moléculaire |
319.31 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H17NO6/c1-10(18)15(16(20)21)17-14(19)5-3-2-4-11-6-7-12-13(8-11)23-9-22-12/h2-8,10,15,18H,9H2,1H3,(H,17,19)(H,20,21)/b4-2+,5-3+/t10-,15+/m1/s1 |
Clé InChI |
GEHRDEMHNDNRFS-KTZNMFHPSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C=CC=CC1=CC2=C(C=C1)OCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


